

understanding the pKa of tartaric acid and its salts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium bitartrate*

Cat. No.: *B3427548*

[Get Quote](#)

An In-depth Technical Guide to the pKa of Tartaric Acid and Its Salts

For researchers, scientists, and drug development professionals, a thorough understanding of the acid-base properties of tartaric acid and its salts is crucial for formulation, stability, and predicting physiological interactions. This technical guide provides a comprehensive overview of the pKa values of tartaric acid and its common salts, details the experimental protocols for their determination, and illustrates the dissociation process.

Data Presentation: pKa Values

Tartaric acid is a diprotic acid, meaning it can donate two protons. Its dissociation occurs in two steps, characterized by two distinct pKa values, pKa1 and pKa2. The pKa values for L-(+)-tartaric acid and its salts at 25°C are summarized below.

Compound	pKa1	pKa2	Temperature (°C)	Notes
L-(+)-Tartaric Acid	2.98	4.34	25	Also reported as 2.89 and 4.40 in some sources. [1] [2] [3] The difference in the two dissociation constants is relatively small, indicating overlapping dissociation steps. [4]
meso-Tartaric Acid	3.17	-	25	
Potassium Bitartrate	2.72	-	Not Specified	This represents the pKa of the remaining carboxylic acid group in the bitartrate anion. [5]
Sodium Tartrate	2.72	-	Not Specified	The pKa of the strongest acidic proton in the tartrate dianion is predicted to be 2.72. [6]
Potassium Sodium Tartrate	-	-	Not Specified	A 1% aqueous solution has a pH between 6.5 and 8.5. [7]

Logical Relationship: Dissociation of Tartaric Acid

The sequential dissociation of tartaric acid (H_2T) can be visualized as a two-step process, yielding the bitartrate (HT^-) and tartrate (T^{2-}) ions.

[Click to download full resolution via product page](#)

Caption: Stepwise dissociation of tartaric acid.

Experimental Protocols

The determination of pKa values is a critical experimental procedure. The two primary methods cited for tartaric acid are potentiometric titration and polarimetry.

Potentiometric Titration

This is a highly precise and common method for pKa determination.^[8] It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

Methodology:

- Preparation of Solutions:
 - Prepare a standard solution of the tartaric acid sample, typically around 0.01 M.^[9]
 - Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.^{[8][9]}
 - To maintain a constant ionic strength throughout the titration, a background electrolyte solution, such as 0.15 M potassium chloride (KCl), can be used.^[10]
- Calibration:
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.^[10]

- Titration Procedure:
 - Place a known volume of the tartaric acid solution into a beaker with a magnetic stir bar.
 - Immerse the calibrated pH electrode into the solution.
 - Add the NaOH titrant in small, precise increments.
 - After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]
 - Continue the titration past the second equivalence point.
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
 - The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like tartaric acid, pKa1 is the pH at the midpoint of the first buffer region (halfway to the first equivalence point), and pKa2 is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).
 - Alternatively, the equivalence points can be determined from the inflection points of the titration curve, often found by taking the first or second derivative of the curve. The pKa is then the pH at the volume of titrant corresponding to half of the endpoint volume.[11]

Polarimetry

This method is applicable to chiral molecules like L-(+)-tartaric acid and relies on the change in optical rotation as a function of pH.[12] The different ionic species (undissociated acid, bitartrate, and tartrate) will have different specific rotations.

Methodology:

- Sample Preparation:
 - Prepare a solution of tartaric acid of a known concentration (e.g., 0.2 M).[13]

- pH Adjustment and Measurement:
 - Prepare a series of solutions with varying pH values covering a wide range (e.g., pH 0 to 11).[13] This can be achieved by adding a strong acid or base.
 - Measure the pH of each solution accurately using a calibrated pH meter.[13]
- Optical Rotation Measurement:
 - For each solution, measure the optical rotation at a specific wavelength (e.g., 5461 Å) using a polarimeter.[13]
- Data Analysis:
 - The observed optical rotation is the sum of the contributions from each of the three species in solution (H_2T , HT^- , and T^{2-}).
 - The concentrations of these species at any given pH can be expressed as a function of the hydrogen ion concentration and the two dissociation constants (K_{a1} and K_{a2}).
 - By fitting the experimental data of optical rotation versus pH to the appropriate equations, the pK_a values and the specific rotation of the bitartrate ion can be determined.[12][13] This method has been shown to be a sensitive way of determining these dissociation constants.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Tartaric Acid [drugfuture.com]
- 2. Tartaric acid [sitem.herts.ac.uk]
- 3. mpbio.com [mpbio.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Showing Compound Potassium bitartrate (FDB016908) - FooDB [foodb.ca]
- 6. SODIUM TARTRATE - Ataman Kimya [atamanchemicals.com]
- 7. Potassium Sodium Tartrate | C4H4KNaO6 | CID 9357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. asdlib.org [asdlib.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [understanding the pKa of tartaric acid and its salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3427548#understanding-the-pka-of-tartaric-acid-and-its-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com